
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Overview
Description
α-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine is a nucleoside analogue characterized by its unique stereochemical configuration (2R,5R) in the oxathiolane ring and a fluorine substituent at the 5-position of the cytosine base . This compound is an enantiomer of emtricitabine (FTC), a clinically approved antiretroviral drug with the (2R,5S) configuration .
Mechanism of Action
Target of Action
Oxathiolan 5FC-alpha, also known as alpha-L-FTC, primarily targets fungal cells. Its main targets are the enzymes involved in nucleic acid synthesis, specifically cytosine permease and cytosine deaminase . These enzymes are crucial for the uptake and conversion of the compound into its active form within the fungal cell.
Mode of Action
Once inside the fungal cell, Oxathiolan 5FC-alpha is converted by cytosine deaminase into 5-fluorouracil (5-FU) . This active metabolite then interferes with both DNA and RNA synthesis. 5-FU is further metabolized into 5-fluorouridine triphosphate (5-FUTP) and 5-fluorodeoxyuridine monophosphate (5-FdUMP). 5-FUTP is incorporated into RNA, disrupting RNA processing and function, while 5-FdUMP inhibits thymidylate synthase, leading to impaired DNA synthesis .
Biochemical Pathways
The primary biochemical pathways affected by Oxathiolan 5FC-alpha are those involved in nucleic acid metabolism. The inhibition of thymidylate synthase by 5-FdUMP leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair . This disruption causes a cascade of effects, including DNA damage, cell cycle arrest, and ultimately cell death.
Pharmacokinetics
Oxathiolan 5FC-alpha is well absorbed after oral administration and exhibits good bioavailability . It is widely distributed throughout the body, including the central nervous system, due to its ability to cross the blood-brain barrier. The compound is primarily excreted unchanged in the urine, with renal clearance being a significant route of elimination . In patients with renal impairment, dose adjustments are necessary to avoid toxicity.
Result of Action
The molecular and cellular effects of Oxathiolan 5FC-alpha include the inhibition of fungal cell growth and replication. By disrupting DNA and RNA synthesis, the compound effectively halts the proliferation of susceptible fungal species, leading to cell death . This makes it a potent antifungal agent, particularly against Cryptococcus and Candida species .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of Oxathiolan 5FC-alpha. For instance, acidic environments may enhance the uptake of the compound by fungal cells, while extreme temperatures could affect its stability . Additionally, the presence of other antifungal agents can have synergistic or antagonistic effects on its activity, necessitating careful consideration in combination therapies .
Biological Activity
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine, commonly referred to as Oxathiolan 5FC-alpha or 5-fluoro-2-deoxycytidine (FdC), is a synthetic nucleoside analog with significant biological activity, particularly in the fields of antiviral and anticancer therapies. This compound exhibits a unique mechanism of action that targets nucleic acid synthesis pathways, making it a valuable candidate in therapeutic applications.
- CAS Number : 145986-26-1
- Molecular Formula : C8H10FN3O3S
- Molecular Weight : 247.25 g/mol
- Structure : The compound features a fluorine atom at the C5 position of the pyrimidine ring, which is crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 145986-26-1 |
Molecular Formula | C8H10FN3O3S |
Molecular Weight | 247.25 g/mol |
The biological activity of this compound is primarily attributed to its metabolism within cells:
- Cellular Uptake : The compound is taken up by cells through nucleoside transporters.
- Phosphorylation : Once inside the cell, it is phosphorylated to its active form, which competes with natural nucleotides for incorporation into DNA.
- Inhibition of Viral Replication : The active metabolite inhibits reverse transcriptase in retroviruses (such as HIV), leading to termination of viral DNA synthesis due to the absence of a hydroxyl group at the 3' position .
- Anticancer Activity : In cancer cells, it disrupts DNA synthesis by inhibiting enzymes involved in nucleotide metabolism, particularly thymidylate synthase .
Biological Activity Studies
Numerous studies have demonstrated the efficacy of FdC in various biological contexts:
Antiviral Activity
In vitro studies have shown that this compound exhibits potent antiviral activity against HIV and other retroviruses:
- HIV Inhibition : The compound has been shown to have a high affinity for HIV reverse transcriptase, effectively reducing viral load in infected cells. One study reported an IC50 value (the concentration required to inhibit viral replication by 50%) in the low nanomolar range .
Anticancer Activity
The anticancer properties of FdC are attributed to its ability to interfere with DNA synthesis:
- Cell Proliferation Inhibition : In cancer cell lines such as HeLa and MCF-7, treatment with FdC resulted in significant inhibition of cell proliferation and induction of apoptosis .
Case Studies and Clinical Implications
Recent clinical studies have explored the potential of FdC as part of combination therapies for both HIV and cancer treatment:
- Combination Therapy for HIV : A clinical trial evaluated the use of FdC in combination with other antiretroviral agents, demonstrating improved outcomes compared to monotherapy .
- Cancer Treatment Protocols : In oncology settings, FdC has been used alongside traditional chemotherapeutics, showing synergistic effects that enhance overall treatment efficacy .
Scientific Research Applications
Antiviral Activity
Mechanism of Action:
Emtricitabine functions as an inhibitor of HIV reverse transcriptase. Once inside the viral-infected cell, it is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA strand during reverse transcription. This incorporation leads to premature termination of the viral DNA chain, effectively inhibiting viral replication .
Clinical Applications:
Emtricitabine is primarily indicated for:
- HIV Treatment: It is used in combination with other antiretroviral agents to manage HIV-1 infection. The combination therapy enhances efficacy and reduces the likelihood of resistance development .
- Pre-exposure Prophylaxis (PrEP): Emtricitabine is part of the PrEP regimen for individuals at high risk of HIV exposure. Studies have shown that it significantly reduces the risk of acquiring HIV when taken consistently .
Pharmacokinetics and Bioavailability
Pharmacokinetic Profile:
Emtricitabine exhibits favorable pharmacokinetic properties:
- Absorption: It is well absorbed after oral administration with peak plasma concentrations occurring within 1 to 4 hours.
- Bioavailability: The bioavailability is approximately 93%, making it effective for oral dosing.
- Half-life: The elimination half-life ranges from 10 to 15 hours, allowing for once-daily dosing in clinical settings .
Research and Development
Synthesis Improvements:
Recent advancements have focused on improving the synthesis processes for Emtricitabine to enhance yield and reduce production costs. Innovations include stereoselective methods that favor the biologically active isomer (2R,5S) over others . These developments are crucial for meeting the increasing demand for effective antiviral therapies.
Case Studies:
Several studies have documented the effectiveness of Emtricitabine in various patient populations:
- A clinical trial involving high-risk populations demonstrated a significant reduction in HIV acquisition rates among participants using Emtricitabine as part of their PrEP regimen .
- Another study highlighted its effectiveness in combination therapies, showing improved virological suppression in treatment-experienced patients compared to those using non-nucleoside reverse transcriptase inhibitors alone .
Comparative Efficacy
Drug | Target Virus | Mechanism | Clinical Use |
---|---|---|---|
Emtricitabine | HIV-1 | NRTI - inhibits reverse transcriptase | HIV treatment and PrEP |
Tenofovir | HIV-1 | NRTI - inhibits reverse transcriptase | HIV treatment and PrEP |
Zidovudine | HIV-1 | NRTI - inhibits reverse transcriptase | HIV treatment |
Safety Profile
Emtricitabine is generally well-tolerated; however, some adverse effects have been reported:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine with high enantiomeric purity?
To achieve high enantiomeric purity, synthesis must focus on stereochemical control during the formation of the oxathiolane ring. Key steps include:
- Chiral resolution : Use of enantioselective catalysts or chiral auxiliaries to favor the (2R,5R) configuration.
- Temperature modulation : Maintaining low temperatures during glycosidic bond formation to minimize racemization .
- Protecting groups : Strategic use of tert-butyldiphenylsilyl (TBDPS) groups to stabilize intermediates and prevent undesired stereochemical outcomes .
Validation of enantiomeric excess (e.e.) via chiral HPLC or polarimetry is critical.
Q. Which analytical methods are validated for quantifying this compound and its degradation products in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. Methodological considerations include:
- Column selection : C18 columns with 250 mm length and 4.6 mm internal diameter for optimal resolution .
- Mobile phase : Mixtures of phosphate buffer (pH 3.0–5.0) and acetonitrile in gradient elution mode to separate impurities like 5-fluorouracil derivatives .
- Validation parameters : Linearity (r² > 0.999), precision (%RSD < 2%), and detection limits (LOD < 0.1 μg/mL) per ICH guidelines .
Q. What is the molecular mechanism by which this compound inhibits viral replication?
The compound acts as a nucleoside reverse transcriptase inhibitor (NRTI). Its active 5'-triphosphate form competitively binds to viral reverse transcriptase, causing chain termination. Key steps:
- Phosphorylation : Cellular kinases convert the prodrug to its 5'-triphosphate form, which is 10–20 times more abundant for the (-) enantiomer than the (+) enantiomer .
- Inhibition kinetics : The triphosphate form exhibits a Ki of 0.5–1.0 μM against HBV DNA polymerase, with no activity against human DNA polymerases α/γ .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro antiviral activity and in vivo efficacy?
Discrepancies often arise from differences in intracellular anabolism or bioavailability. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and triphosphate accumulation in target cells (e.g., HepG2) .
- Cytotoxicity assays : Use human bone marrow progenitor cells to assess off-target effects (IC50 > 200 μM indicates safety) .
- Metabolite tracking : LC-MS/MS to quantify deaminated byproducts (e.g., uridine analogs) that reduce efficacy, especially for the (+) enantiomer .
Q. What experimental approaches mitigate resistance development against this compound in long-term antiviral therapy?
Resistance arises from mutations in viral reverse transcriptase (e.g., M184V/I). Mitigation strategies:
- Combination therapy : Pair with tenofovir disoproxil fumarate, which targets distinct active sites and reduces resistance rates .
- Resistance genotyping : Use site-directed mutagenesis to engineer mutant viral strains and test compound efficacy in vitro .
- Substrate competition assays : Compare inhibition constants (Ki) of triphosphate forms against wild-type and mutant enzymes .
Q. How does stereochemistry impact the compound’s pharmacokinetics and intracellular activation?
The (-) enantiomer (2R,5S configuration in emtricitabine) shows superior antiviral activity due to:
- Enhanced phosphorylation : 2–3-fold higher accumulation of the triphosphate form in HBV-infected cells compared to the (+) enantiomer .
- Deaminase resistance : The (-) enantiomer is not a substrate for cytidine deaminase, preventing inactivation, unlike the (+) enantiomer .
- Structural modeling : Molecular docking studies reveal tighter binding of the (-) enantiomer’s triphosphate to the reverse transcriptase active site .
Q. What methodologies are used to characterize and quantify degradation products under stress conditions?
Forced degradation studies (acid/base hydrolysis, oxidative, thermal) coupled with HPLC-MS:
- Acidic conditions : Hydrolysis of the oxathiolane ring generates 5-fluoro-2,4(1H,3H)-pyrimidinedione .
- Oxidative stress : Peroxide exposure forms sulfoxide derivatives, resolved via ion-pair chromatography with UV detection at 270 nm .
- Mass spectral libraries : Match fragmentation patterns (e.g., m/z 247 → 130 for the parent ion) to identify unknown impurities .
Comparison with Similar Compounds
Emtricitabine (FTC)
Chemical Structure :
- Emtricitabine: 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine .
- Molecular Formula: C₈H₁₀FN₃O₃S .
Pharmacological Activity :
- Mechanism : Competitively inhibits HIV reverse transcriptase via incorporation of its active triphosphate metabolite into viral DNA, causing chain termination .
- Potency : EC₅₀ against HIV-1 ranges from 0.0013–0.64 μmol/L, demonstrating 4- to 10-fold greater potency than lamivudine (3TC) in vitro .
- Clinical Use : Approved for HIV treatment at 200 mg once daily (adults) .
Key Distinction : The (2R,5S) configuration in FTC is essential for antiviral activity. The α-L-(+)-(2R,5R) enantiomer lacks this optimal stereochemistry, resulting in diminished efficacy .
Lamivudine (3TC)
Chemical Structure :
- Lamivudine: 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidone .
- Molecular Formula: C₈H₁₁N₃O₃S .
Pharmacological Activity :
- Mechanism : Similar to FTC but with a cytosine base lacking fluorine .
- Potency : EC₅₀ against HIV-1 is approximately 0.004–2.5 μmol/L, making it less potent than FTC .
- Clinical Use : Standard dose is 300 mg daily for HIV and hepatitis B .
Comparison to Target Compound: Both FTC and lamivudine share the (2R,5S) configuration.
Racivir (RCV)
Chemical Composition :
Pharmacological Activity :
- Rationale : Combining enantiomers aims to reduce resistance development. However, the (2S,5R) enantiomer exhibits lower antiviral activity compared to FTC .
Relevance to Target Compound : The α-L-(+)-(2R,5R) configuration shares similarities with Racivir’s less active enantiomer, underscoring the importance of stereochemistry in drug design .
Stavudine (d4T)
Chemical Structure :
Pharmacological Activity :
Comparison : Unlike the fluorinated cytosine in the target compound, stavudine’s thymine base and distinct mechanism highlight structural diversity among nucleoside analogues .
Data Tables
Table 1: Structural and Pharmacological Comparison
Compound | Configuration | Molecular Formula | EC₅₀ (HIV-1, μmol/L) | Clinical Dose |
---|---|---|---|---|
α-L-(+)-(2R,5R)-FTC | 2R,5R | C₈H₁₀FN₃O₃S | Not reported | Not approved |
Emtricitabine (FTC) | 2R,5S | C₈H₁₀FN₃O₃S | 0.0013–0.64 | 200 mg QD |
Lamivudine (3TC) | 2R,5S | C₈H₁₁N₃O₃S | 0.004–2.5 | 300 mg QD |
Racivir (FTC + enantiomer) | 2R,5S + 2S,5R | C₈H₁₀FN₃O₃S | Variable | Experimental |
Table 2: Stereochemical Impact on Activity
Configuration | Compound/Enantiomer | Anti-HIV Activity | Reference |
---|---|---|---|
2R,5S | Emtricitabine (β-L-(−)) | High | |
2R,5R | α-L-(+)-FTC | Low/None | |
2S,5R | Racivir Enantiomer (β-D-(+)) | Moderate |
Properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163233 | |
Record name | alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145986-26-1 | |
Record name | alpha-L-FTC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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